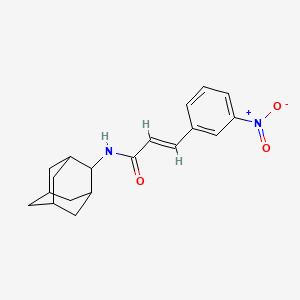

N-2-金刚烷基-3-(3-硝基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantyl-group containing acrylamides, such as N-adamantyl acrylamide, have been synthesized and studied for various applications, including their use in capillary electrochromatography and as monolithic stationary phases. These studies explore their synthesis procedures, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of N-adamantyl acrylamide involves solubilization of the hydrophobic monomer by complexation with a cyclodextrin. This process facilitates the formation of highly crosslinked, macroporous amphiphilic monolithic stationary phases suitable for capillary electrochromatography (Al-Massaedh & Pyell, 2013).

Molecular Structure Analysis

Characterization of these compounds includes the determination of stoichiometry, complex formation constant, and spatial arrangement of the formed complex. Techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, alongside theoretical methods like Density Functional Theory, are employed (Tanış et al., 2019).

Chemical Reactions and Properties

The amphiphilic nature of synthesized monolithic stationary phases allows for their employment in reversed- and normal-phase modes, demonstrating mixed-mode retention mechanisms. The hydrophobicity and methylene selectivity of the stationary phase can be adjusted by varying the mass fraction of N-adamantyl acrylamide in the synthesis mixture (Al-Massaedh & Pyell, 2013).

Physical Properties Analysis

Investigations into the morphology of different monolithic stationary phases synthesized under varying conditions revealed controlled morphology parameters, including pore size distribution and fractional volume of mesopores and macropores. These parameters are critical for the efficiency and functionality of the synthesized compounds in chromatographic applications (Al-Massaedh & Pyell, 2014).

科学研究应用

腐蚀抑制

丙烯酰胺衍生物,例如 2-氰基-N-(4-羟苯基)-3-(4-甲氧基苯基)丙烯酰胺,已被研究其作为硝酸溶液中铜的缓蚀剂的有效性。这些化合物表现出显着的缓蚀作用,这可能有利于在工业应用中保护金属表面。这些抑制剂的有效性归因于它们在金属表面形成保护层的能力,显着降低腐蚀速率 (Abu-Rayyan 等人,2022)。

聚合物化学

具有疏水金刚烷基的丙烯酰胺聚合物已被合成并研究了它们与 β-环糊精聚合物的相互作用。这些研究探索了创造具有独特性质的高级材料的潜力,例如相分离和捕获有机分子的能力,这些材料可用于环境或化学分离过程 (Gosselet 等人,2002)。

药物递送系统

基于 N-异丙基丙烯酰胺的聚合物,包括那些用金刚烷基改性的聚合物,已因其在药物递送应用中的潜力而受到研究。这些聚合物可以形成胶束和其他结构,这些结构可以包裹药物,提供受控释放和靶向递送能力。这一研究领域对于开发更有效和高效的药物递送方法至关重要,特别是对于癌症治疗 (Yhaya 等人,2012)。

环境修复

基于丙烯酰胺的水凝胶已被开发用于从水溶液中吸收重金属离子,展示了水净化的创新方法。这些水凝胶可以捕获和去除受污染水中的有毒金属,例如 Cu2+、Co2+、Ni2+ 和 Zn2+,突出了丙烯酰胺衍生物在环境修复工作中的潜力 (Javed 等人,2018)。

属性

IUPAC Name |

(E)-N-(2-adamantyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(5-4-12-2-1-3-17(11-12)21(23)24)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h1-5,11,13-16,19H,6-10H2,(H,20,22)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSACYBTEGTBER-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(Adamantan-2-YL)-3-(3-nitrophenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)